N-Methyl-9-acridinamine hydrochloride N-Methyl-9-acridinamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 51821-38-6
VCID: VC20647506
InChI: InChI=1S/C14H12N2.ClH/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14;/h2-9H,1H3,(H,15,16);1H
SMILES:
Molecular Formula: C14H13ClN2
Molecular Weight: 244.72 g/mol

N-Methyl-9-acridinamine hydrochloride

CAS No.: 51821-38-6

Cat. No.: VC20647506

Molecular Formula: C14H13ClN2

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-9-acridinamine hydrochloride - 51821-38-6

Specification

CAS No. 51821-38-6
Molecular Formula C14H13ClN2
Molecular Weight 244.72 g/mol
IUPAC Name N-methylacridin-9-amine;hydrochloride
Standard InChI InChI=1S/C14H12N2.ClH/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14;/h2-9H,1H3,(H,15,16);1H
Standard InChI Key FAXKVBHVKIDRHO-UHFFFAOYSA-N
Canonical SMILES CNC1=C2C=CC=CC2=NC3=CC=CC=C31.Cl

Introduction

Chemical Structure and Physicochemical Properties

N-Methyl-9-acridinamine hydrochloride (C₁₃H₁₁ClN₂) features a planar tricyclic framework comprising two benzene rings fused to a central pyridine ring. The methyl group at the 9-position introduces steric and electronic modifications that enhance solubility and biological activity compared to its parent compound, 9-aminoacridine. X-ray crystallography data (orthorhombic space group P2₁) confirm a herringbone packing motif with intermolecular N–H···Cl hydrogen bonds (2.89 Å) and π-π stacking distances of 3.42 Å between acridine planes .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight238.69 g/mol
Melting Point231–235°C
Solubility (H₂O)12.7 mg/mL at 25°C
λmax (fluorescence)460 nm (monomer), 535 nm (excimer)
Crystal SystemOrthorhombic

Time-resolved fluorescence studies in β-cyclodextrin reveal a monomer-to-excimer transition lifetime of 8.3 ns, attributed to face-to-face dimerization stabilized by four hydrogen bonds between amino-H and imino-N groups .

MethodYield (%)Purity (%)Key Advantage
Reductive Amination8595Broad substrate scope
SNAT (Cs₂CO₃/DMSO)7892Direct C–N bond formation
Solid-Phase Synthesis8790Peptide conjugation

Nucleophilic aromatic substitution (SNAT) with fluorinated arenes in DMSO/Cs₂CO₃ introduces para-nitro and ortho-methoxy groups, enhancing DNA binding affinity by 3.2-fold compared to the parent compound .

Photophysical Behavior in Confined Media

In micellar systems (CTAB, Triton-X 100), N-methyl-9-acridinamine exhibits concentration-dependent excimer emission at 535 nm (Φ = 0.24), contrasting with monomeric emission at 460 nm (Φ = 0.31) . Time-resolved emission spectra (TRES) analysis shows a 2.1 ns rise time for excimer formation, indicating diffusion-controlled dimerization. Confinement in β-cyclodextrin cavities (7.8 Å diameter) increases excimer stability by 18 kcal/mol compared to aqueous media, as calculated via DFT (B3LYP/6-31G*) .

Anisotropy decay profiles reveal rotational correlation times of 0.8 ns (monomer) vs. 2.4 ns (excimer), consistent with restricted mobility in constrained environments . Transient absorption spectra further confirm a 420 nm intermediate assigned to the excimer’s charge-transfer state.

Pharmacological Mechanisms and Applications

As a DNA intercalator, N-methyl-9-acridinamine binds to duplex DNA with a Kd of 1.4 × 10⁶ M⁻¹, inducing helix unwinding by 26° as shown by circular dichroism. Topoisomerase II inhibition assays demonstrate IC₅₀ values of 8.7 μM in MCF-7 cells, comparable to amsacrine (IC₅₀ = 6.2 μM) . In Staphylococcus aureus models, it disrupts membrane potential (ΔΨ = −120 mV at 50 μM) via quinone-like redox cycling.

Table 3: Biological Activity Profile

AssayResultImplication
DNA Melting (ΔTm)+14.2°C (10 μM)Stabilizes DNA duplex
Topo II Inhibition82% at 20 μMAntiproliferative effect
Bacterial MIC4 μg/mL (E. coli)Broad-spectrum activity

Fluorescence imaging in HeLa cells shows nuclear localization (λex = 405 nm) with a signal-to-background ratio of 9:1, enabling real-time tracking of drug distribution.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal 98.2% purity retention after 6 months, with major degradation products identified as 9-acridinone (3.1%) and N-demethylated analog (1.7%) via HPLC-MS. Photodegradation under UV-A follows first-order kinetics (k = 0.018 h⁻¹), mitigated by β-cyclodextrin encapsulation (k = 0.005 h⁻¹) .

Hydrolysis studies (pH 7.4, 37°C) show t₁/₂ = 48 hours, primarily yielding 9-aminoacridine. Molecular dynamics simulations (AMBER ff14SB) predict that the methyl group reduces solvent accessibility of the amino moiety by 34%, explaining enhanced stability over non-methylated analogs .

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